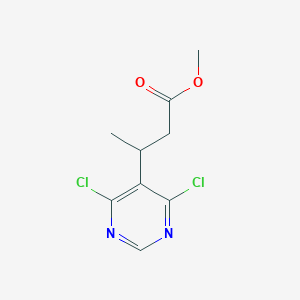

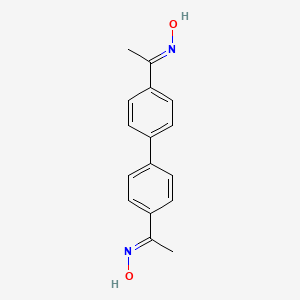

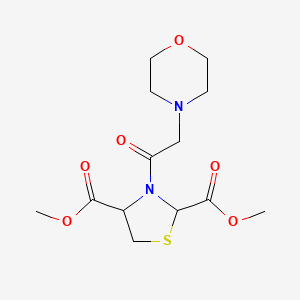

2-((5-(2-氟苯基)-1,3,4-恶二唑-2-基)硫代)-N-(4-苯基噻唑-2-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazole derivatives involves multiple steps, starting from benzoic acid derivatives and proceeding through the formation of intermediates such as benzohydrazide and 1,3,4-oxadiazol-2-thiol . In another study, the synthesis began with the reaction of benzenesulfonyl chloride with ethyl isonipecotate, followed by subsequent conversions to yield the final N-substituted derivatives . The synthesis typically involves the use of DMF and sodium hydride or a weak base in a polar aprotic solvent to facilitate the reaction .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are confirmed using various spectral methods, including EI-MS, IR, and (1)H-NMR . Additionally, single crystal X-ray diffraction studies have been employed to determine the crystal structure of a similar compound, confirming its monoclinic system and lattice parameters .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are characterized by the formation of the 1,3,4-oxadiazole ring and subsequent thioether formation through the reaction with 2-bromoacetamide derivatives . The reactions are carefully controlled to ensure the formation of the desired N-substituted derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are inferred from their spectral data and crystallographic analysis. The compounds exhibit variable solubility in common solvents, which is typical for such heterocyclic compounds. The crystallographic analysis provides insight into the solid-state structure and stability of the compounds .

Biological Activity

The synthesized 1,3,4-oxadiazole derivatives have been screened for various biological activities. Most of the compounds in one study were found to be active against selected microbial species, with one compound, in particular, showing the most activity . Another study reported moderate to significant antibacterial activity . Furthermore, a related compound demonstrated remarkable anti-TB activity and superior antimicrobial activity, with MIC values lower than the standard .

科学研究应用

抗菌应用

一项研究证明了 2-巯基-5-苯基-1,3,4-恶二唑衍生物的合成和评估,这些衍生物与不同的苯基乙酰胺衍生物缩合。这些化合物,包括与指定化学结构类似的变体,对广泛的细菌和真菌菌株表现出有效的抗菌特性。氟原子的存在显着增强了它们的抗菌效果,表明它们在开发新的抗菌剂中具有潜力 (Parikh & Joshi, 2014)。

抗癌研究

在抗癌研究中,合成了 N-芳基-2-((6-芳基咪唑 [2,1-b] 噻二唑-2-基) 硫代) 乙酰胺化合物,并对乳腺癌细胞系表现出有希望的细胞毒活性。这项研究表明此类化合物在癌症治疗中的潜力,突出了它们在抑制癌细胞生长方面的有效性 (Abu-Melha, 2021)。

抗真菌和凋亡作用

另一项研究重点关注三唑-恶二唑化合物对念珠菌属的抗真菌和凋亡作用。这些化合物表现出有效的抗真菌活性,并且被发现可以诱导真菌细胞凋亡,为治疗真菌感染提供了一条潜在的途径 (Çavușoğlu, Yurttaş, & Cantürk, 2018)。

杀线虫和抗菌活性

据报道,合成了和评估了含有 4-芳基噻唑部分的 N-苯基乙酰胺衍生物,证明了对各种细菌菌株的显着抗菌活性,以及对根结线虫的杀线虫活性。这项研究表明此类化合物在农业应用中控制害虫和疾病方面的实用性 (Lu, Zhou, Wang, & Jin, 2020)。

未来方向

属性

IUPAC Name |

2-[[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13FN4O2S2/c20-14-9-5-4-8-13(14)17-23-24-19(26-17)28-11-16(25)22-18-21-15(10-27-18)12-6-2-1-3-7-12/h1-10H,11H2,(H,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGLVUVAONWLVIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=NN=C(O3)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13FN4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)urea](/img/structure/B2528740.png)

![1-(4-bromophenyl)-5-(3-methoxybenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2528742.png)

![3-(2-Bromophenyl)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2528747.png)

![N-(4-ethylphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2528753.png)

![N-(2-Hydroxy-2-naphthalen-1-ylethyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B2528761.png)